IR-813 p-Toluenesulfonate: Photophysical Profiling and Applications in Near-Infrared Spectroscopic Technologies
IR-813 p-Toluenesulfonate: Photophysical Profiling and Applications in Near-Infrared Spectroscopic Technologies
Executive Summary
IR-813 p-toluenesulfonate (CAS: 134127-48-3) is a highly functional near-infrared (NIR) heptamethine cyanine dye[1]. Characterized by a rigid cyclohexenyl ring integrated into its polymethine chain and stabilized by a p-toluenesulfonate counterion, this molecule has become a cornerstone in advanced optical applications[1][2]. By absorbing and emitting light within the biological NIR window (700–900 nm), IR-813 minimizes tissue scattering and autofluorescence, making it an exceptional candidate for deep-tissue imaging, photothermal therapy (PTT), and NIR-driven photoredox catalysis[1][2][3].
Photophysical Properties
The photophysical signature of IR-813 is defined by an intense, narrow absorption band with a maximum ( λmax ) at 813–815 nm when solubilized in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol[1][3]. Upon excitation, the dye emits a robust fluorescence signal peaking ( λem ) at 820–840 nm[1][3].
The relatively small Stokes shift (~20–25 nm) is a direct consequence of the rigidified cyclohexenyl core, which restricts the structural reorganization of the molecule between its ground and excited states. While it is an effective fluorophore, IR-813 exhibits a relatively low fluorescence quantum yield ( ΦF=0.060 in ethanol)[4]. From a mechanistic standpoint, this low quantum yield is highly advantageous for photothermal applications: the majority of the absorbed photon energy is dissipated through non-radiative internal conversion, transforming the molecule into a highly efficient localized heat generator[3].
Table 1: Quantitative Photophysical Data of IR-813 p-Toluenesulfonate
| Property | Value | Solvent/Conditions |
| Absorption Maximum ( λmax ) | 813 - 815 nm | DMSO / Methanol[1][3] |
| Emission Maximum ( λem ) | 820 - 840 nm | DMSO / Methanol[1][3] |
| Quantum Yield ( ΦF ) | 0.060 | Ethanol[4] |
| Molar Mass | 755.43 g/mol | N/A[1] |
| Photothermal ΔT (40 µg/mL) | ~+10 °C | 0.5% DMSO in H2O , 808 nm (1 W/cm²)[3] |
Mechanistic Insights: Energy Dynamics
The behavior of IR-813 under NIR irradiation is governed by competing radiative and non-radiative decay pathways. The diagram below illustrates the causality behind its dual utility in imaging (radiative) and photothermal therapy (non-radiative).
Photophysical energy transitions of IR-813 illustrating fluorescence and photothermal pathways.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts (such as aggregation or inner-filter effects) are mathematically identified and eliminated during the workflow.
Protocol A: Spectroscopic Characterization
Causality & Logic: IR-813 is highly hydrophobic. Attempting to solubilize it directly in aqueous buffers induces H- or J-aggregation, which drastically alters the absorption spectrum and quenches fluorescence[3]. Anhydrous DMSO must be used for stock preparation. Furthermore, to validate the emission data, the sample's optical density (OD) must be kept below 0.1. Higher absorbances trigger the inner-filter effect (IFE), where the dye re-absorbs its own emitted photons, artificially depressing the emission spectrum.
Step-by-Step Methodology:
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Stock Preparation: Dissolve IR-813 p-toluenesulfonate in anhydrous DMSO to a concentration of 1 mg/mL. Vortex and sonicate briefly until fully solubilized[3].
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Serial Dilution: Prepare working solutions ranging from 1 to 5 µg/mL in DMSO (or a maximum of 0.5% DMSO in aqueous buffer)[3].
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Absorbance Measurement: Blank the UV-Vis spectrophotometer with the respective solvent. Scan the working solutions from 600 nm to 900 nm. Verify that the λmax is at 813 nm and the peak absorbance is < 0.1 OD[3].
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Emission Scanning: Excite the sample at 740 nm or 765 nm. Record the emission spectrum from 780 nm to 900 nm, confirming the λem at ~820 nm[3].
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System Validation: Plot the integrated fluorescence intensity against the absorbance values for the concentration series. A perfectly linear relationship ( R2>0.99 ) validates that the system is free from aggregation and IFE[3].
Protocol B: Photothermal Conversion Efficiency Assay
Causality & Logic: To validate IR-813 as a PTT agent, the experimental setup must isolate the dye's specific heat generation from background solvent heating. By recording a full heating-and-cooling cycle, the cooling time constant ( τs ) can be extracted. This constant is mathematically required to calculate the specific photothermal conversion efficiency ( η ), making the protocol internally self-validating.
Step-by-Step Methodology:
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Sample Setup: Place 1 mL of 40 µg/mL IR-813 solution (0.5% DMSO in water) in a standard quartz cuvette[3].
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Laser Irradiation: Irradiate the cuvette with an 808 nm continuous-wave (CW) NIR laser at a power density of 1 W/cm²[3].
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Thermal Monitoring: Use an infrared thermal imaging camera to record the solution's temperature every 10 seconds. You should observe a temperature increase of approximately 10 °C over 5–10 minutes[3].
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Cooling Phase: Once the maximum temperature plateaus, turn off the laser and continue recording the temperature until it returns to the baseline ambient temperature.
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System Validation: Plot the negative natural logarithm of the cooling temperature differential versus time to extract τs . Use this value to calculate η , verifying the dye's efficacy as a photothermal transducer independent of the solvent.
Self-validating experimental workflow for IR-813 spectroscopic and photothermal characterization.
Advanced Applications
Biomedical Imaging and Photothermal Therapy (PTT)
Because NIR light penetrates biological tissues much more deeply than visible light, IR-813 is highly valuable for visualizing regional lymph nodes and mapping non-invasive tumor imaging nanoparticles[1]. Furthermore, its robust photothermal conversion under 808 nm irradiation is currently leveraged to induce immunogenic cell death (ICD) in cancer models (such as 4T1 tumor cells)[3]. The localized hyperthermia not only directly ablates the tumor but also triggers the release of damage-associated molecular patterns (DAMPs), combining direct thermal destruction with systemic immune activation[3].
Polymer Chemistry and Photoredox Catalysis
Beyond biomedical sciences, IR-813 acts as a highly efficient "organic heater" for near-infrared photothermal curing[2]. In the synthesis of biobased polyhydroxyurethane thermosets, the addition of just 2 wt% IR-813 allows for rapid curing under 850 nm LED irradiation[2]. This photothermal effect overcomes the traditionally low reactivity of cyclocarbonate aminolysis[2]. The specific use of the p-toluenesulfonate counterion ensures excellent solubility and homogeneous distribution within these organic resin formulations, preventing localized curing defects[2].
References
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IR-813 p-toluenesulfonate | CAS 134127-48-3 , AdipoGen Life Sciences, 1
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IR813-Induced Photothermal Therapy: Leveraging Immunogenic Cell Death for Cancer Treatment , MDPI, 3
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Fluorescence emission spectra of all dyes, in ethanol , ResearchGate, 4
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Fast Curing of a Biobased Polyhydroxyurethane Thermoset Using Near-Infrared Photothermal Effect , ACS Sustainable Chemistry & Engineering, 2
